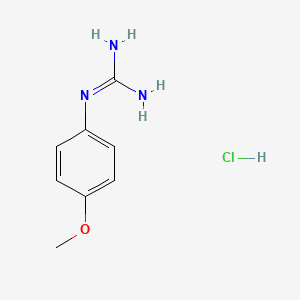

1-(4-Methoxyphenyl)guanidine hydrochloride

説明

1-(4-Methoxyphenyl)guanidine hydrochloride is a derivative of guanidine hydrochloride, which is a well-known denaturant for proteins. Guanidine compounds have been extensively studied due to their ability to interact with biological systems, particularly enzymes and proteins. The methoxyphenyl group in 1-(4-Methoxyphenyl)guanidine hydrochloride suggests potential for specific interactions due to its aromatic nature and the presence of the methoxy substituent.

Synthesis Analysis

The synthesis of guanidine derivatives can be complex, involving multiple steps and components. For instance, guanidine hydrochloride has been used as a catalyst in the one-pot multicomponent synthesis of 1,4-dihydropyridines, which indicates its reactivity and potential as a building block for more complex molecules . Although the specific synthesis of 1-(4-Methoxyphenyl)guanidine hydrochloride is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate methoxyphenyl aldehyde in the reaction scheme.

Molecular Structure Analysis

The molecular structure of guanidine derivatives is characterized by the presence of the guanidine moiety, which is a functional group with significant reactivity due to its charge distribution and hydrogen bonding capability. The crystallographic data of a related compound, N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine, bound to the enzyme hDDAH-1, reveals a unique binding mode that could be informative for understanding how 1-(4-Methoxyphenyl)guanidine hydrochloride might interact with biological targets .

Chemical Reactions Analysis

Guanidine hydrochloride is known to induce folding of proteins at low concentrations, which is a unique chemical reaction that contrasts with its more commonly known role as a denaturant . This property is indicative of the complex chemical behavior of guanidine compounds and suggests that 1-(4-Methoxyphenyl)guanidine hydrochloride may also participate in similar biochemical processes, potentially with specificity imparted by the methoxyphenyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine hydrochloride are well-documented, with its role in stabilizing the molten globule state of proteins being particularly notable . This state is characterized by a significant amount of secondary structure but a substantially disordered tertiary structure. The properties of 1-(4-Methoxyphenyl)guanidine hydrochloride would likely be influenced by the presence of the methoxyphenyl group, which could affect its solubility, reactivity, and interactions with other molecules. The specific physical and chemical properties of this compound would need to be determined experimentally, as they are not detailed in the provided papers.

科学的研究の応用

Organic & Biomolecular Chemistry

- Field : Organic & Biomolecular Chemistry .

- Application : The research focuses on the one-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines .

- Method : This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . This protocol also features a wide substrate scope and mild conditions .

- Results : The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .

Biological Applications of Guanidines

- Field : Biochemistry .

- Application : The research presents the advances in the field of the synthesis of guanidines .

- Method : The synthesis of guanidines involves various methods, including the use of thiourea derivatives as guanidylating agents, coupling reagents, metal-catalyzed carbodiimide guanidylation, and more .

- Results : Compounds containing guanidine have found application in a diversity of biological activities .

Organocatalysis

- Field : Organocatalysis .

- Application : Guanidines serve as valuable scaffolds in organocatalysis .

- Method : The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions . Guanidines also serve as precursors for the synthesis of heterocycles .

- Results : The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides .

DNA Minor Groove Binders

- Field : Biochemistry .

- Application : Guanidines have been used as DNA minor groove binders .

- Method : The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation . This feature of the guanidinium cation causes the nitrogenous backbone to be planar, and this can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .

- Results : Guanidines have found application in a diversity of biological activities .

Organocatalysis

- Field : Organocatalysis .

- Application : Guanidines serve as valuable scaffolds in organocatalysis .

- Method : The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions . Guanidines also serve as precursors for the synthesis of heterocycles .

- Results : The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides .

DNA Minor Groove Binders

- Field : Biochemistry .

- Application : Guanidines have been used as DNA minor groove binders .

- Method : The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation . This feature of the guanidinium cation causes the nitrogenous backbone to be planar, and this can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .

- Results : Guanidines have found application in a diversity of biological activities .

Safety And Hazards

Guanidine hydrochloride is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be stored in a well-ventilated place and kept in a tightly closed container .

特性

IUPAC Name |

2-(4-methoxyphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-12-7-4-2-6(3-5-7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEYULVIAMXWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626705 | |

| Record name | N''-(4-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)guanidine hydrochloride | |

CAS RN |

73709-20-3 | |

| Record name | N''-(4-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

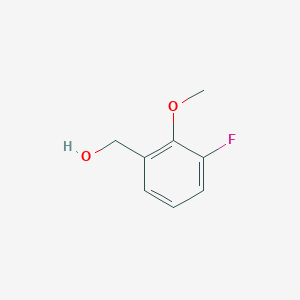

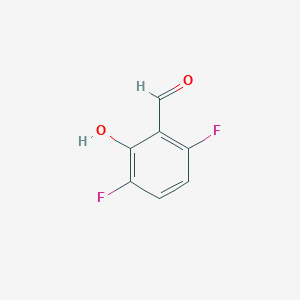

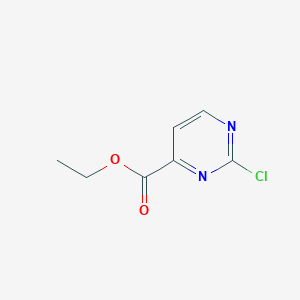

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1322454.png)

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)